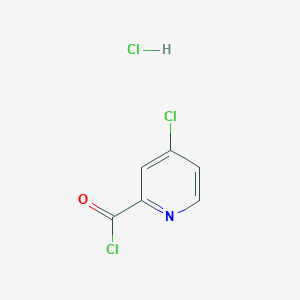

4-Chloropyridine-2-carbonyl chloride hydrochloride

Overview

Description

4-Chloropyridine-2-carbonyl chloride hydrochloride (CAS Number: 51727-15-2) is a compound with a molecular weight of 176 . It is also known by its IUPAC name, 4-chloro-2-pyridinecarbonyl chloride . This compound is used in organic synthesis .

Molecular Structure Analysis

The molecular formula of 4-Chloropyridine-2-carbonyl chloride hydrochloride is C6H4Cl3NO . The average mass is 212.461 Da and the monoisotopic mass is 210.935852 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloropyridine-2-carbonyl chloride hydrochloride include a melting point of 135-137°C (dec.) . It is soluble in Toluene and Chloroform . The compound should be stored at -20°C in a freezer, under an inert atmosphere .Scientific Research Applications

Organic Synthesis

“4-Chloropyridine-2-carbonyl Chloride Hydrochloride” is a compound useful in organic synthesis . It is often used as a reagent in the synthesis of various organic compounds.

Cytostatic Drug

This compound is a cytostatic drug that has been shown to inhibit aurora-b kinase in human tumor cell lines in vitro . Cytostatic drugs are used to stop or slow down the growth of cells, which makes this compound potentially useful in cancer research and treatment.

Antitumor Activity

“4-Chloropyridine-2-carbonyl chloride hydrochloride” has also been shown to have potential antitumor activity against breast cancer . This suggests that it could be used in the development of new treatments for this type of cancer.

Aurora-B Kinase Inhibitor

The compound has been found to inhibit aurora-b kinase , a protein that is often overexpressed in cancer cells. Inhibiting this protein can help to stop the growth of cancer cells, making this compound a potential candidate for use in cancer therapies.

Precursor to Antibiotics

In some cases, 4-chloropyridine, a related compound, is used as a precursor to cephalosporin antibiotics . While this specific use does not involve “4-Chloropyridine-2-carbonyl chloride hydrochloride” directly, it does highlight the potential of chloropyridine compounds in pharmaceutical applications.

Reference Material

This compound is often used as a reference material in pharmaceutical testing . This helps to ensure the accuracy of test results, which is crucial in the development of new drugs and treatments.

Mechanism of Action

Mode of Action

It is synthesized through a reaction involving 4-chloropyridine and formic acid chloride . .

Action Environment

It is known that the compound should be handled in a well-ventilated place to avoid inhaling its vapors and powders, and it should be stored sealed, away from high temperature and fire sources . .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Personal protective equipment and face protection should be worn when handling this compound. It should be kept in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

4-chloropyridine-2-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO.ClH/c7-4-1-2-9-5(3-4)6(8)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLQTVZSPAUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625451 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridine-2-carbonyl chloride hydrochloride | |

CAS RN |

51727-15-2 | |

| Record name | 4-Chloropyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

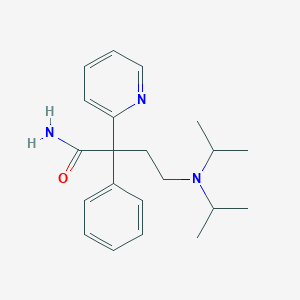

Q1: What is the role of 4-Chloropyridine-2-carbonyl chloride hydrochloride in the synthesis of sorafenib derivatives, and how does this relate to the study's objective?

A1: 4-Chloropyridine-2-carbonyl chloride hydrochloride serves as a crucial building block in the multi-step synthesis of novel sorafenib derivatives []. The researchers aimed to synthesize sorafenib analogs with modifications to the amide portion of the molecule. 4-Chloropyridine-2-carbonyl chloride hydrochloride acts as the starting material to introduce the desired pyridine-2-carboxamide moiety into the target compounds. By modifying this specific part of the sorafenib structure, the researchers aimed to investigate the impact of these alterations on the compounds' antiproliferative activity against various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)

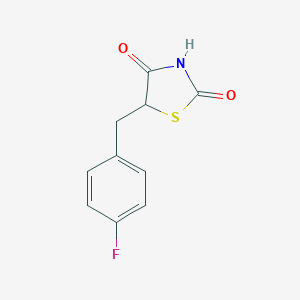

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)